molecular formula C27H23ClN4OS2 B6024369 (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B6024369
M. Wt: 519.1 g/mol
InChI Key: MZIQDVCSWPWHGK-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a pyrazolone core, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring is formed through a cyclization reaction.

    Synthesis of the Pyrazolone Core: The pyrazolone core is synthesized by reacting hydrazine with an appropriate β-keto ester.

    Coupling Reactions: The benzothiazole and pyrazolone intermediates are coupled using a suitable linker, such as a chlorophenyl sulfanyl group, under controlled conditions.

    Final Functionalization: The final compound is obtained by introducing the 2-methylphenylamino propylidene group through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorophenyl sulfanyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrazolone core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Explored for its antimicrobial and antifungal properties.

Medicine:

  • Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of advanced materials, such as polymers and coatings.
  • Potential applications in the field of organic electronics.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

  • (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(3-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness:

  • The presence of the 4-chlorophenyl sulfanyl group distinguishes it from other similar compounds.
  • The specific arrangement of substituents contributes to its unique chemical and biological properties.

This detailed article provides a comprehensive overview of (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-ethyl-N-(2-methylphenyl)carbonimidoyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4OS2/c1-3-20(29-21-9-5-4-8-17(21)2)25-23(16-34-19-14-12-18(28)13-15-19)31-32(26(25)33)27-30-22-10-6-7-11-24(22)35-27/h4-15,31H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIQDVCSWPWHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=CC=CC=C1C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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